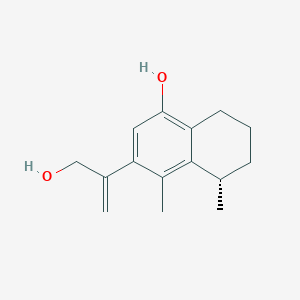
Jasminoid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jasminoid A is a compound found in Gardenia jasminoides, a large evergreen shrub with thick, lustrous, lance-shaped, dark green leaves and extremely fragrant, white flowers . The plant is native to southern China and Japan .
Synthesis Analysis
The biosynthesis of Jasminoid A involves iridoid synthases. Three iridoid synthases (GjISY, GjISY2, and GjISY4) from Gardenia jasminoides have been identified and functionally characterized . These enzymes reduce 8-oxogeranial to nepetalactol and its open forms (iridodials) as the products .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Jasminoid A include the reduction of 8-oxogeranial to nepetalactol and its open forms (iridodials) by the iridoid synthases . The expression levels of these enzymes in the flowers and fruits of Gardenia jasminoides are significant .Scientific Research Applications
Ethnopharmacology and Industrial Applications : Gardenia jasminoides has a long history in traditional Chinese medicine, used for treating various diseases. It's known for its bioactive ingredients like iridoid glycosides and yellow pigment, which have shown benefits for the nervous, cardiovascular, and digestive systems. Additionally, it has hepatoprotective, antidepressant, and anti-inflammatory properties. Beyond medicinal uses, it's also applied in food, textile, and chemical industries due to its natural colorant properties (Chen et al., 2020).
Crocin Biosynthesis : A study on the transcriptome analysis of Gardenia jasminoides leaves and fruits identified key genes involved in crocin production, an important compound for its activity against cancers, depression, and cardiovascular diseases (Ji et al., 2017).
Bioactivity : Gardenia jasminoides has multiple biological activities, such as antioxidant properties, hypoglycemic effects, anti-inflammatory, antidepression activity, and improved sleep quality. The review summarizes its phytochemistry, focusing on major phytochemicals genipin and crocin (Xiao et al., 2016).
Metabolomics in Type 2 Diabetes Treatment : A study on Gardenia jasminoides indicated its positive effects in treating type 2 diabetes mellitus. The research revealed significant regulation in phenylalanine and tryptophan metabolism and secondary bile acid biosynthesis pathways (Zhou et al., 2018).
Antioxidant Activity : The antioxidant potential of Gardenia jasminoides leaves extract was evaluated through various assays, indicating strong radical scavenging activities and presence of significant phenolic content (Uddin et al., 2014).
Iridoid and Crocin Metabolic Flux : Analysis of Gardenia jasminoides revealed significant differences in the accumulation of metabolites in fruits of different colors and parts. The study provided insights into the biosynthesis of geniposide and crocin, two active components of the plant (Pan et al., 2021).
Future Directions
The future directions for Jasminoid A research could involve further exploration of its biosynthesis, its potential medicinal properties, and its role in the health-promoting effects of Gardenia jasminoides . Additionally, the development of an integrated and efficient analytical strategy for comprehensive profiling of phytochemicals in Gardenia jasminoides could be beneficial .
properties
IUPAC Name |
(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQXGRZSKOUQU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jasminoid A | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[j]aceanthrylen-2(1H)-one and Benz[e]aceanthrylen-6(5H)-one](/img/no-structure.png)